molecular formula C8H10ClN5 B151602 (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride CAS No. 177595-28-7

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Cat. No. B151602
M. Wt: 211.65 g/mol
InChI Key: AYGATWAUTLJNTK-UHFFFAOYSA-N
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Description

The compound "(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related tetrazole compounds and their synthesis, which can provide insights into the chemical behavior and properties of tetrazole derivatives. Tetrazoles are a class of heterocyclic compounds that have found applications in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through different methods. For instance, a hydrothermal synthesis method was used to produce 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, which involved the reaction of 4'-methylbiphenyl-2-carbonitrile with sodium azide in the presence of ammonium chloride and ammonium fluoride as catalysts . Another approach involved a [1,3]-dipolar cycloaddition reaction to create a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, which is a diamino derivative designed to stabilize parallel turn conformations . These methods highlight the versatility of synthetic routes available for creating tetrazole-based compounds.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which can influence the conformation and stability of the compounds. For example, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was shown to stabilize parallel turn conformations in short peptide sequences . The molecular structure is often confirmed and characterized using various spectroscopic techniques such as UV-Vis, FTIR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Tetrazole derivatives can participate in various chemical reactions due to their reactive nature. The papers describe the synthesis of different tetrazole compounds through reactions such as polyphosphoric acid condensation and the reaction of isoxazolylmethanols with thionyl chloride . These reactions demonstrate the chemical versatility of tetrazole derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of the tetrazole ring imparts certain characteristics such as bioisosteric properties with carboxylic acids, which can be beneficial in drug design . The spectroscopic characterization of these compounds provides information about their stability, conformation, and electronic properties . Additionally, computational studies, including density functional theory (DFT) calculations and molecular docking, can offer insights into the thermodynamic stability, reactivity, and potential biological activities of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride and similar compounds have been synthesized and characterized through various spectroscopic techniques. These compounds are typically synthesized using specific routes like polyphosphoric acid condensation and are characterized by techniques such as FT-IR, DSC, NMR, and Mass spectrometry (Shimoga et al., 2018).

Antimicrobial Activity

  • Derivatives of this compound have shown significant antibacterial and antifungal activities. These include urea and thiourea derivatives, which have been evaluated for their activity against microbes like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, showing good in vitro antibacterial properties (Vedavathi et al., 2017).

Application in Peptide Synthesis

  • Some variants of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride, like tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, are used in stabilizing parallel turn conformations in short peptide sequences. This is achieved through synthesis involving [1,3]-dipolar cycloaddition reactions (Bucci et al., 2018).

Pharmaceutical Applications

  • Compounds structurally related to (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride have been utilized in the pharmaceutical industry. For instance, losartan potassium, a drug used for treating hypertension, has structural similarities and involves the use of related compounds in its synthesis (Fernández et al., 2002).

Photocytotoxicity and Imaging Applications

  • Certain iron(III) complexes with components structurally related to (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride have been developed for use in photocytotoxicity under red light and cellular imaging. These complexes have shown potential in generating reactive oxygen species and interacting favorably with cellular DNA (Basu et al., 2014).

Safety And Hazards

The compound has been classified as having acute toxicity (oral) and can cause eye irritation . The safety information signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[4-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGATWAUTLJNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

CAS RN

177595-28-7
Record name [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine hydrochloride
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